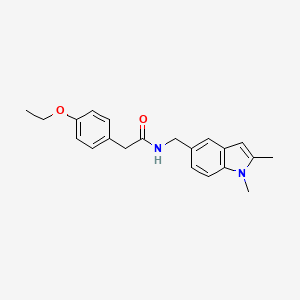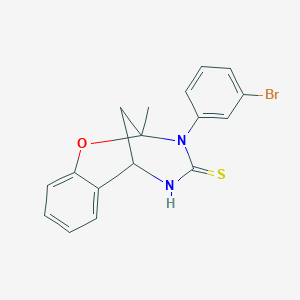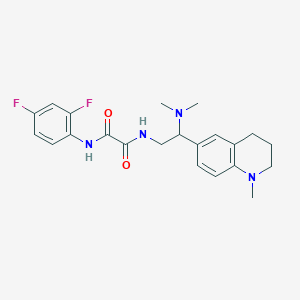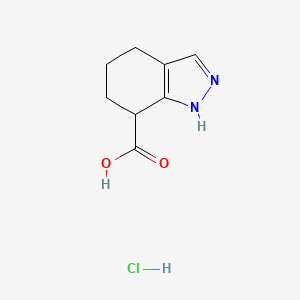
2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . There are several methods for the synthesis of pyrazoles, including the reaction of electron-deficient N-arylhydrazones with nitroolefins .
Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . There are several reactions involving pyrazoles, such as a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes .
Scientific Research Applications
Anticancer Activity
Nicotinonitrile derivatives, including those similar to the compound , have shown significant potential in anticancer research. A study by El-Hashash et al. (2019) reported that certain nicotinonitrile derivatives bearing imino moieties exhibit strong antiproliferative activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. These compounds induced apoptosis by activating caspases and inhibiting tyrosine kinase (TK), suggesting their promising role as anticancer agents (El-Hashash et al., 2019).
Antimicrobial and Antimycobacterial Activity
Several studies have explored the antimicrobial and antimycobacterial properties of compounds related to "2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile." For instance, compounds synthesized from nicotinonitrile derivatives demonstrated notable antibacterial and antifungal activities, which could be leveraged in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (El-Gaby et al., 2000).
Corrosion Inhibition
In the field of material science, certain pyrazole pyridine derivatives have been investigated for their corrosion inhibition properties on metals. Sudheer and Quraishi (2015) found that aryl pyrazolo pyridine derivatives exhibited significant corrosion inhibition effects on copper in a hydrochloric acid system. This research suggests potential applications in protecting metals from corrosion, which is critical in industrial processes and infrastructure maintenance (Sudheer & Quraishi, 2015).
Synthesis of Heterocycles
Compounds structurally related to the given chemical have been utilized in the synthesis of various heterocycles, which are essential in medicinal chemistry for drug development. The synthesis of pyranopyrazoles, for example, was efficiently catalyzed using isonicotinic acid, demonstrating a green and efficient method for preparing these compounds, which have potential applications in pharmaceuticals (Zolfigol et al., 2013).
Mechanism of Action
Mode of Action
It is known that the compound is involved in several reactions as a reagent . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
The compound 2-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is involved in several biochemical pathways. It is used as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer . The downstream effects of these pathways would depend on the specific biological context.
Result of Action
It is known that the compound is involved in several reactions as a reagent , which suggests that it may have diverse effects depending on the specific biochemical context.
Safety and Hazards
Future Directions
Pyrazole derivatives have shown potential in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
properties
IUPAC Name |
2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-21-11-14(16(20-21)24-2)17(23)22-8-5-13(6-9-22)25-15-12(10-18)4-3-7-19-15/h3-4,7,11,13H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGNTNOQAPEWCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-thiazolo[5,4-d]pyrimidin-2-ylamine](/img/structure/B2713842.png)
![N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2713843.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713845.png)
![1-[4-(1,1-Dioxo-1,4-thiazinan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2713848.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)


![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)


![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)
